6-Amino-5-hydroxypicolinic acid
Overview
Description
6-Amino-5-hydroxypicolinic acid is a derivative of picolinic acid, a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the sixth position and a hydroxyl group at the fifth position on the pyridine ring It is a white to tan crystalline solid that is slightly soluble in water
Mechanism of Action
Target of Action
6-Amino-5-hydroxypicolinic acid, a derivative of picolinic acid , has been studied for its role as a cooperating ligand in the C-H activation of arenes . It acts as a chelating ligand, binding to targets such as palladium complexes . The primary targets of this compound are therefore palladium complexes involved in C-H activation .
Mode of Action
When deprotonated, this compound and pyridyl-amides act as chelating ligands, bearing either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage . This interaction with its targets leads to changes in the arenes, enabling their C-H activation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the C-H activation of arenes . The compound’s interaction with palladium complexes facilitates the cleavage of crucial bonds in catalytic transformations . The downstream effects of these transformations are yet to be fully understood.
Pharmacokinetics
Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives
Result of Action
The result of the action of this compound is the C-H activation of arenes . This activation occurs when the compound, acting as a ligand, binds to palladium complexes . The activated arenes can then undergo further transformations.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to act as a ligand and facilitate C-H activation is dependent on its deprotonated state Therefore, factors such as pH could potentially influence its action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
6-Amino-5-hydroxypicolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. This compound is known to interact with various enzymes, including monooxygenases and dioxygenases, which facilitate its hydroxylation and subsequent metabolic transformations . For instance, the enzyme HpaM, a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, catalyzes the ortho decarboxylative hydroxylation of this compound, generating 2,5-dihydroxypyridine . These interactions highlight the compound’s role in oxidative biochemical pathways and its potential as a substrate for enzymatic reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is linked to its interactions with specific cellular receptors and enzymes. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its impact on cell signaling pathways can lead to alterations in cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, such as monooxygenases, and modulate their activity . The binding of this compound to these enzymes can result in either inhibition or activation, depending on the enzyme’s role in metabolic pathways. Furthermore, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to exhibit stability under specific conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can have beneficial effects on cellular metabolism and stress responses, while high doses may lead to toxic or adverse effects . For instance, at higher concentrations, this compound has been associated with oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the need for careful consideration of dosage when evaluating the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyridine and nicotinic acid metabolism. The compound interacts with enzymes such as monooxygenases and dioxygenases, which facilitate its conversion into various metabolites . One notable pathway involves the hydroxylation of this compound to form 2,5-dihydroxypyridine, a reaction catalyzed by the enzyme HpaM . This metabolic transformation is crucial for the compound’s role in oxidative biochemical pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions are essential for the compound’s localization and accumulation within specific tissues and organs.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the mitochondria, where it may play a role in modulating mitochondrial function and oxidative stress responses . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins involved in cellular metabolism and gene expression . These subcellular localizations are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-hydroxypicolinic acid typically involves the hydroxylation and amination of picolinic acid derivatives. One common method includes the hydroxylation of picolinic acid to form 6-hydroxypicolinic acid, followed by the introduction of an amino group at the sixth position. This can be achieved through various amination reactions, often involving the use of ammonia or amine derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the hydroxylation and amination processes efficiently.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-hydroxypicolinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
6-Amino-5-hydroxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Hydroxypicolinic acid: Similar in structure but lacks the amino group.
5-Hydroxypicolinic acid: An isomer with the hydroxyl group at the fifth position.
Picolinic acid: The parent compound with a carboxylic acid group at the second position.
Uniqueness: 6-Amino-5-hydroxypicolinic acid is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-amino-5-hydroxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZPPDRBLARLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488225 | |
Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-53-6 | |
Record name | 6-Amino-5-hydroxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61548-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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